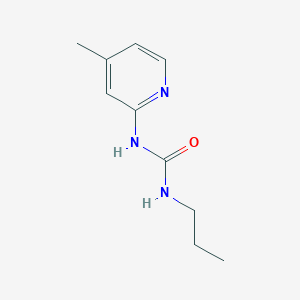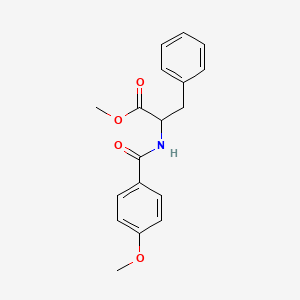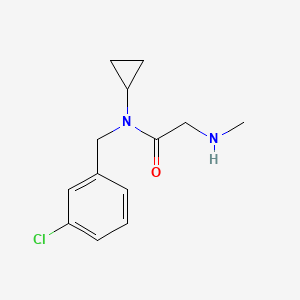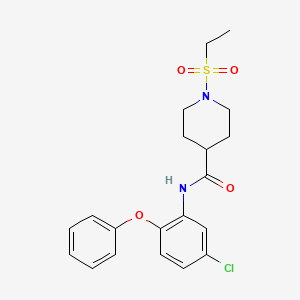![molecular formula C21H22N4O2 B5343077 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline](/img/structure/B5343077.png)
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline, also known as Mecamylamine, is a synthetic compound that has been widely studied for its potential therapeutic applications in various medical fields.
科学的研究の応用
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline has been studied extensively for its potential therapeutic applications in various medical fields. It has been shown to have potential as an antihypertensive agent, smoking cessation aid, and treatment for Alzheimer's disease. It has also been studied for its potential to treat schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD).
作用機序
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It binds to the receptor, preventing the binding of acetylcholine, which is the natural ligand for the receptor. This leads to a decrease in the activity of the receptor, resulting in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease blood pressure by blocking nAChRs in the sympathetic ganglia, leading to a decrease in sympathetic activity. It has also been shown to reduce the reinforcing effects of nicotine, making it a potential smoking cessation aid. Additionally, it has been shown to have potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
実験室実験の利点と制限
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline has several advantages for lab experiments. It is a well-studied compound with known mechanisms of action and potential therapeutic applications. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments. It has been shown to have potential side effects, such as dizziness, nausea, and vomiting, which may interfere with experimental results. Additionally, its non-specific binding to nAChRs may lead to off-target effects, making it difficult to isolate the effects of the compound.
将来の方向性
There are several future directions for the study of 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline. One potential direction is the development of more selective nAChR antagonists, which may have fewer side effects and be more specific in their binding. Another potential direction is the study of this compound in combination with other compounds, such as antipsychotics or antidepressants, to determine if it has synergistic effects. Additionally, the potential therapeutic applications of this compound in other medical fields, such as cancer treatment or pain management, could be explored.
合成法
The synthesis of 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}quinoxaline involves the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of triethylamine to obtain 4-(2-methoxybenzoyl)-1-piperazine. This intermediate is then reacted with 2-chloroquinoxaline in the presence of potassium carbonate to obtain this compound.
特性
IUPAC Name |
(2-methoxyphenyl)-[4-(quinoxalin-5-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-27-19-8-3-2-6-17(19)21(26)25-13-11-24(12-14-25)15-16-5-4-7-18-20(16)23-10-9-22-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBLMHPJJQAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)
![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5343068.png)
![3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5343074.png)

![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343089.png)
